2-(benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a benzothiophene core substituted with a cyano group at position 3 and a methyl group at position 4. The acetamide moiety is further modified with a benzenesulfonyl group at the α-position.
The compound’s synthesis likely involves multi-step organic reactions, including sulfonylation of the acetamide precursor and cyclization to form the tetrahydrobenzothiophene ring.
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-12-7-8-14-15(10-19)18(24-16(14)9-12)20-17(21)11-25(22,23)13-5-3-2-4-6-13/h2-6,12H,7-9,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXSHJCRIZNEID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide typically involves multi-step organic reactions. The starting materials often include benzenesulfonyl chloride, 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene, and acetamide. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety and environmental regulations.
Chemical Reactions Analysis
Benzenesulfonyl Group
-
Nucleophilic Substitution : The sulfonyl group may undergo displacement with strong nucleophiles (e.g., amines, thiols) under basic conditions.
-
Reduction : Catalytic hydrogenation (Pd/C, H₂) could reduce the sulfonyl group to a sulfide (–S–), though this is less common.
Cyano Group
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Hydrolysis : Acidic or basic hydrolysis converts –CN to –COOH or –CONH₂.
-
Example: ().
-
-
Cycloaddition : Reaction with NaN₃/Cu(I) forms tetrazole rings, enhancing bioactivity ( ).
Acetamide Linker
-
Hydrolysis : Acidic conditions (HCl, reflux) cleave the amide bond to yield carboxylic acid and amine.
-
Example: .
-
Tetrahydrobenzothiophene Core
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Electrophilic Substitution : The electron-withdrawing cyano group directs electrophiles (e.g., NO₂⁺) to the para position on the aromatic ring.
Hypothetical Reaction Pathways
Based on analogs ( ,, ), the following reactions are proposed:
Computational Insights
Molecular docking studies (as in ) suggest:
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The benzenesulfonyl group forms hydrogen bonds with residues like PHE177 (5-LOX enzyme), stabilizing inhibitor-enzyme complexes.
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The cyano group enhances binding affinity via dipole interactions with GLN413 (distance: 2.12 Å).
Stability and Degradation
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 388.5 g/mol. The compound features a unique structural framework that includes a benzenesulfonyl group and a tetrahydrobenzothiophene moiety, which contribute to its pharmacological properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to analyze its structure and confirm purity.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of compounds similar to 2-(benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide. For instance:
- Inhibition of Inflammatory Mediators : Research indicates that derivatives of benzenesulfonamide can significantly reduce inflammation in animal models. One study reported that certain derivatives inhibited carrageenan-induced rat paw edema by up to 94.69% .
- Selective Inhibition of Enzymes : The compound has been studied for its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. A specific derivative showed promising results as a multitarget inhibitor for COX-2 and 5-lipoxygenase .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Its structural features may enhance interaction with microbial targets, leading to effective inhibition of bacterial growth. The benzenesulfonamide group is known for its role in enhancing solubility and bioavailability in biological systems.
Case Study 1: In Vivo Efficacy
A study evaluated the efficacy of a derivative of this compound in reducing formalin-induced pain in rats. The results demonstrated significant analgesic effects at dosages that were well tolerated . Pharmacokinetic studies indicated high oral bioavailability and favorable clearance rates.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding affinity of the compound to various targets involved in inflammation. The results suggested that the compound could selectively inhibit 5-lipoxygenase while showing weak binding to COX-2, indicating a potential for developing selective anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs, based on the provided evidence:
Key Observations:
Electronic Effects: The benzenesulfonyl group in the target compound is a strong electron-withdrawing substituent, which may enhance electrophilic reactivity compared to the triazoloquinoline sulfanyl group in its analog.
Bioisosteric Replacements: The triazoloquinoline and naphthyridine moieties in analogs serve as bioisosteres for heterocyclic systems, offering tunable hydrogen-bonding and hydrophobic interactions absent in the target compound.
Pharmacokinetic Profiles : Trifluoromethyl and methoxy groups in benzothiazole derivatives () improve metabolic stability and membrane permeability, whereas the target compound’s benzenesulfonyl group may increase solubility but also susceptibility to enzymatic cleavage.
Research Findings and Limitations
- Structural Insights : The absence of crystallographic data for the target compound limits precise analysis of its binding modes. However, analogs in and highlight the importance of substituent positioning for activity.
- Synthetic Challenges: The triazoloquinoline and naphthyridine analogs require multi-step syntheses with stringent regioselectivity control, whereas the target compound’s synthesis may prioritize sulfonylation efficiency.
- Biological Data Gap: No direct activity data for the target compound are available in the evidence.
Biological Activity
2-(benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a complex organic compound notable for its potential biological activities. This compound belongs to the class of sulfonamides and has been studied primarily for its anti-inflammatory and analgesic properties. The unique structural features of this compound contribute to its pharmacological profile and therapeutic potential.
Chemical Structure and Properties
The molecular formula of 2-(benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is , with a molecular weight of approximately 334.40 g/mol. The compound's structure includes a benzenesulfonyl group attached to an acetamide moiety, which is further functionalized with a cyano group and a tetrahydrobenzothiophene ring.
Structural Representation
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 334.40 g/mol |
| Functional Groups | Benzenesulfonyl, Acetamide, Cyano |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Sulfonamide : Reacting benzenesulfonyl chloride with an amine derivative.
- Introduction of the Cyano Group : Utilizing sodium cyanide in a nucleophilic substitution reaction.
- Cyclization : Facilitating the formation of the tetrahydrobenzothiophene structure.
The biological activity of 2-(benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is primarily linked to its interaction with various biological targets involved in inflammation and pain pathways. It has been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are crucial in the inflammatory response.
Pharmacological Studies
Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against COX-2 and TRPV1 receptors:
- COX Inhibition : IC50 values for COX-2 inhibition were reported at 0.011 µM and 0.023 µM for two derivatives .
- TRPV1 Inhibition : The same derivatives showed IC50 values of 0.008 µM and 0.14 µM against TRPV1 receptors .
Case Studies
A comparative study on N-(benzene sulfonyl) acetamide derivatives highlighted their efficacy in reducing inflammation and pain:
- Analgesic Activity : In vivo studies indicated that these compounds significantly reduced formalin-induced pain in animal models.
- Anti-inflammatory Effects : The compounds were effective in inhibiting capsaicin-induced ear edema, demonstrating their potential as anti-inflammatory agents .
Data Summary
| Activity Type | Target | IC50 Value (µM) |
|---|---|---|
| COX-2 | Enzyme | 0.011 - 0.023 |
| LOX | Enzyme | 0.046 - 0.31 |
| TRPV1 | Receptor | 0.008 - 0.14 |
Q & A
Q. Table 1: Example SAR Data for Analogues
| Substituent | IC₅₀ (μM) | LogP | Target |
|---|---|---|---|
| -SO₂Ph | 0.12 | 3.2 | JNK1 |
| -SO₂(4-NO₂Ph) | 0.08 | 3.5 | JNK1 |
| -CN | 0.15 | 2.8 | COX-2 |
| Data adapted from and . |
Q. What mechanistic insights explain contradictory bioactivity results in different experimental models?
- Methodological Answer :
- Model-Specific Factors : Differences in cell membrane permeability (e.g., logP = 3.2 vs. 2.8) or metabolic stability (e.g., cytochrome P450 degradation in hepatic models) .
- Assay Conditions : pH-dependent solubility (e.g., precipitation in acidic media) or serum protein binding altering effective concentrations .
- Resolution Strategy : Cross-validate using isothermal titration calorimetry (ITC) for binding affinity and live-cell imaging for subcellular localization.
Q. How can computational modeling guide the design of analogues with improved target selectivity?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with JNK3 vs. JNK1 isoforms) to identify key binding residues .
- ADMET Prediction : Use SwissADME or ADMETLab to optimize logP, polar surface area (PSA), and hERG channel inhibition risks.
- Synergy with Experiment : highlights integrated computational/experimental workflows for maleimide derivatives, applicable here .
Q. Table 2: Computational Parameters for Lead Optimization
| Parameter | Target Range | Tool |
|---|---|---|
| logP | 2.5–3.5 | SwissADME |
| PSA | <90 Ų | MOE |
| hERG inhibition | IC₅₀ > 10 μM | Schrödinger |
Q. What strategies mitigate stability issues (e.g., hydrolysis, oxidation) during in vitro and in vivo studies?
- Methodological Answer :
- Formulation : Use cyclodextrin complexes or lipid nanoparticles to protect the acetamide bond from hydrolysis .
- Storage : Lyophilize under argon and store at -80°C to prevent oxidation of the tetrahydrobenzothiophene ring .
- In Vivo Monitoring : LC-MS/MS pharmacokinetic studies to track degradation metabolites (e.g., sulfonic acid derivatives) .
Contradictory Data Resolution
Q. How should researchers address discrepancies in reported reaction yields for similar compounds?
- Methodological Answer :
- Source Analysis : Compare solvent purity (HPLC vs. technical grade) and catalyst batches (e.g., Pd/C activity in ) .
- Reproducibility : Adopt OPRD guidelines for reaction reporting (e.g., detailed temperature ramps, inert atmosphere protocols) .
- Case Study : notes a 20% yield increase when switching from DCM to THF due to improved sulfonamide intermediate solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
